molecular formula C8H14O2 B6604215 6-Oxaspiro[3.5]nonan-2-ol CAS No. 2816908-49-1

6-Oxaspiro[3.5]nonan-2-ol

Cat. No.: B6604215
CAS No.: 2816908-49-1
M. Wt: 142.20 g/mol
InChI Key: GOPWVKZXFSQHDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Oxaspiro[3.5]nonan-2-ol is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol It is characterized by a spirocyclic structure, which includes an oxygen atom in the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxaspiro[3.5]nonan-2-ol typically involves the aldolization of ketones with phenyl ester enolates. One common method includes the use of cyclohexanone and phenyl 2-methylpropanoate in the presence of butyllithium and tetrahydrofuran (THF) as solvents . The reaction is carried out under controlled temperatures, often involving cooling to -90°C using ethanol and liquid nitrogen baths .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the bulk synthesis generally follows similar routes as laboratory synthesis, with adjustments for scale and efficiency. Custom synthesis services are available for bulk manufacturing .

Chemical Reactions Analysis

Types of Reactions

6-Oxaspiro[3.5]nonan-2-ol can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or hydrocarbons.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include butyllithium for aldolization, sodium hydroxide for neutralization, and diethyl ether for extraction . The reactions are often carried out under inert atmospheres, such as argon, to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

6-Oxaspiro[3.5]nonan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Oxaspiro[3.5]nonan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are ongoing, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxaspiro[3.5]nonan-2-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

6-oxaspiro[3.5]nonan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-7-4-8(5-7)2-1-3-10-6-8/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPWVKZXFSQHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(C2)O)COC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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